An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine: Chemical Properties and Structure
An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-(3-Phenylpropyl)pyridine (4-PPPy). The information is intended to serve as a technical resource for professionals in research, chemical synthesis, and pharmaceutical development.
Chemical Structure and Identification
4-(3-Phenylpropyl)pyridine is an organic compound featuring a pyridine ring substituted at the 4-position with a 3-phenylpropyl group. This structure combines the aromatic, electron-deficient nature of the pyridine ring with the hydrophobic, flexible phenylpropyl chain.
IUPAC Name: 4-(3-phenylpropyl)pyridine[1][2] SMILES: C1=CC=C(C=C1)CCCC2=CC=NC=C2[2] InChI: InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2[1][2][3] InChIKey: AQIIVEISJBBUCR-UHFFFAOYSA-N[1][2][4]
The structural arrangement of 4-(3-Phenylpropyl)pyridine is depicted below.
Caption: Chemical structure of 4-(3-Phenylpropyl)pyridine.
Physicochemical Properties
4-(3-Phenylpropyl)pyridine is a colorless to light yellow liquid at room temperature.[5][6][7][8] It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and bases.[5][6][7][9] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N | [1][2][3][7] |
| Molecular Weight | 197.28 g/mol | [1][7][10] |
| CAS Number | 2057-49-0 | [1][2][4] |
| Appearance | Colourless to light yellow liquid | [5][6][7][8] |
| Boiling Point | 320-322 °C (at 760 mmHg) 186 °C (at 2.40 mmHg) | [1][5][7][11][12] |
| Melting Point | < -30 °C | [12] |
| Density | 1.029 - 1.032 g/cm³ (at 25 °C) | [1][5][7][12] |
| Refractive Index (n²⁰/D) | 1.563 | [5][6][7] |
| Flash Point | 140 - 158 °C | [1][7][12] |
| Water Solubility | 318.5 mg/L (at 25 °C); Difficult to mix | [1][5][7] |
| LogP | 3.5 - 4.04 | [2][7] |
| pKa | 6.05 ± 0.10 (Predicted) | [7] |
Synthesis and Experimental Protocols
Several synthetic routes have been established for 4-(3-Phenylpropyl)pyridine, offering different advantages in terms of yield, scalability, and environmental impact.
Caption: Key synthetic pathways to 4-(3-Phenylpropyl)pyridine.
3.1 Experimental Protocol: Wolff-Kishner Reduction
This method provides a high-yield pathway from the corresponding ketone.[1]
-
Reactants: 4-(3-phenylpropanoyl)pyridine, hydrazine hydrate, and a strong base such as potassium hydroxide (KOH).
-
Procedure: The ketone is heated with hydrazine hydrate and KOH.
-
Conditions: The reaction mixture is heated to approximately 195°C.
-
Mechanism: The carbonyl group is reduced to a methylene group.
-
Yield: This method affords 4-(3-Phenylpropyl)pyridine in an 88% yield.[1]
3.2 Experimental Protocol: Electrochemical Synthesis
A more recent, environmentally friendly approach avoids the need for metal catalysts.[1]
-
Reactants: Pyridine and 3-phenylpropyl bromide.
-
Solvent: Acetonitrile.
-
Procedure: Constant-current electrolysis is applied to the solution.
-
Advantages: This green alternative avoids harsh reagents and external metal catalysts.
-
Yield: Preliminary studies have shown a 65% yield for this method.[1]
Reactivity and Derivatization
The 4-(3-Phenylpropyl)pyridine scaffold is a versatile starting point for synthesizing a range of derivatives by targeting the pyridine nitrogen or the aromatic rings.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form 4-(3-Phenylpropyl)pyridine 1-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[13] The resulting N-oxide is a key auxiliary ligand in catalytic processes like asymmetric epoxidation.[13][14]
-
Nitration: The phenyl ring can undergo electrophilic substitution. For instance, reaction with a sulfonitric mixture (nitric acid and sulfuric acid) at low temperatures yields 4-[3-(4-nitrophenyl)propyl]pyridine.[15]
-
Dimerization: Under basic conditions, such as reaction with sodamide in refluxing xylene, 4-(3-Phenylpropyl)pyridine can undergo oxidative coupling to form 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[4]
Applications in Research and Development
The unique combination of a polar pyridine head and a nonpolar phenylpropyl tail gives 4-(3-Phenylpropyl)pyridine utility in diverse scientific fields.[16]
Caption: Major application areas of 4-(3-Phenylpropyl)pyridine.
5.1 Electrochemistry 4-(3-Phenylpropyl)pyridine serves as a key component in electrochemical research, particularly as an organic solvent medium for water-insoluble transition metal complexes.[5][6] It is widely used to create microdroplets immobilized on electrodes to study electrochemically driven ion transfer processes across liquid-liquid interfaces.[1] These "triple-phase boundary" systems are instrumental in investigating the thermodynamic and kinetic parameters of these transfer processes.[1][17]
5.2 Catalysis The compound has significant applications in catalysis:
-
Nanoparticle Stabilization: It acts as an effective stabilizing agent for metallic nanoparticles, preventing their agglomeration and preserving catalytic activity.[1] NMR studies have confirmed that stabilization occurs through a bidentate coordination involving both the pyridine's nitrogen atom and the phenyl group with the metal surface.[1]
-
Ligand Synthesis: It is a precursor for ligands used in various catalytic reactions. For example, it is used to prepare N-heterocyclic carbene (NHC) ligands for selective C-4 alkylation of pyridines.[5][6] Furthermore, its N-oxide derivative is an important component in manganese-salen-catalyzed asymmetric epoxidation reactions.[5][6]
5.3 Drug Development In medicinal chemistry and pharmaceutical manufacturing, 4-(3-Phenylpropyl)pyridine is valued as a key building block and versatile intermediate.[10][16] Its structure allows for the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[10] Computational docking studies on related heterocyclic scaffolds targeting G-protein coupled receptors (GPCRs) highlight the potential of this structural motif in rational drug design.[1]
References
- 1. 4-(3-Phenylpropyl)pyridine|CAS 2057-49-0 [benchchem.com]
- 2. 4-(3-Phenylpropyl)pyridine | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 4-(3-phenylpropyl)- [webbook.nist.gov]
- 4. Synthesis routes of 4-(3-Phenylpropyl)pyridine [benchchem.com]
- 5. 4-(3-Phenylpropyl)pyridine | 2057-49-0 [amp.chemicalbook.com]
- 6. 4-(3-Phenylpropyl)pyridine | 2057-49-0 [chemicalbook.com]
- 7. 4-(3-Phenylpropyl)pyridine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. 2057-49-0 4-(3-Phenylpropyl)pyridine AKSci R095 [aksci.com]
- 12. 4-(3-Phenylpropyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-(3-Phenylpropyl)pyridine N-oxide (95%) - Amerigo Scientific [amerigoscientific.com]
- 15. prepchem.com [prepchem.com]
- 16. statsndata.org [statsndata.org]
- 17. 4-phenyl propyl pyridine, 2057-49-0 [thegoodscentscompany.com]
